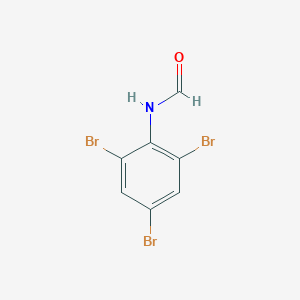
N-(2,4,6-Tribromophenyl)formamide
Description
N-(2,4,6-Tribromophenyl)formamide is a halogenated aromatic compound characterized by a formamide group (-NHCHO) attached to a 2,4,6-tribromophenyl ring.
Properties
CAS No. |
72002-23-4 |
|---|---|
Molecular Formula |
C7H4Br3NO |
Molecular Weight |
357.82 g/mol |
IUPAC Name |
N-(2,4,6-tribromophenyl)formamide |
InChI |
InChI=1S/C7H4Br3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-3H,(H,11,12) |
InChI Key |
CNORRCOAHWUWLT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)NC=O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NC=O)Br)Br |
Other CAS No. |
72002-23-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2,4,6-Tribromophenyl)formamide with three categories of related compounds: (i) halogenated phenyl maleimides, (ii) hydroxystyryl formamides, and (iii) polyhalogenated organophosphates. Key differences in structure, reactivity, and applications are highlighted.
Halogenated Phenyl Maleimides
Example Compounds :
- N-(2,4,6-Tribromophenyl)maleimide (used in flame-retardant copolymers)
- N-(4-Bromophenyl)maleimide
- N-(2,4,6-Trichlorophenyl)maleimide
Key Findings :
- Maleimide derivatives exhibit superior thermal stability and established utility in flame-retardant polymers due to their rigid cyclic structures and bromine content .
- The formamide analog lacks direct evidence for flame-retardant efficacy but may offer alternative reactivity (e.g., hydrogen bonding) for niche applications.
Hydroxystyryl Formamides
Example Compounds :
- (Z)-N-(4-Hydroxystyryl)formamide
- (E)-N-(4-Hydroxystyryl)formamide
Key Findings :
- The brominated aryl group in this compound may confer environmental persistence, raising concerns absent in natural hydroxystyryl analogs.
Polyhalogenated Organophosphates
Example Compound : Tris(2,4,6-tribromophenyl) phosphate
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


